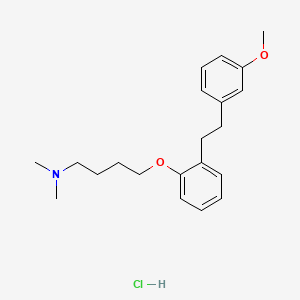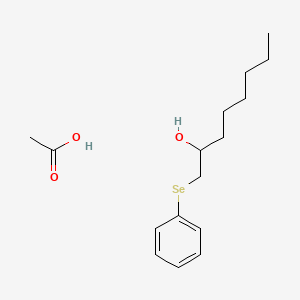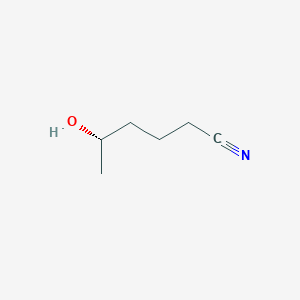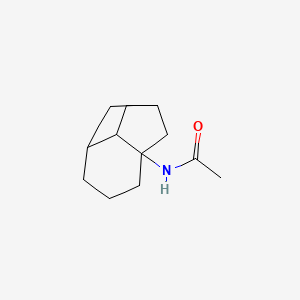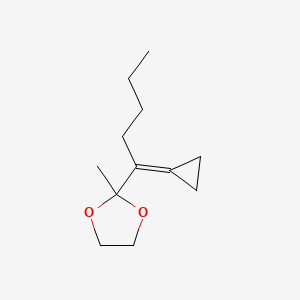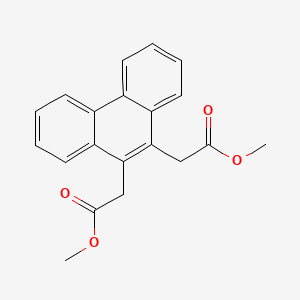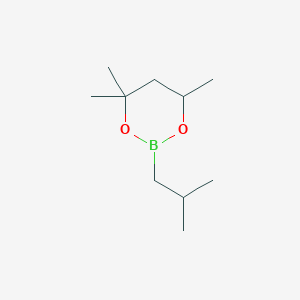
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO2 It is a boron-containing heterocycle, specifically a dioxaborinane, which is characterized by a six-membered ring containing both oxygen and boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of isobutylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state, forming boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the boron atom under mild conditions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various boron-containing derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in hydroboration reactions, which are important for the synthesis of alcohols and other functional groups.
Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
Mécanisme D'action
The mechanism by which 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In hydroboration reactions, the boron atom acts as an electrophile, reacting with alkenes to form organoboron intermediates. These intermediates can then be converted to various functional groups through subsequent reactions. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar compound with a different substituent at the boron atom.
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): A dimeric form of the compound with an oxygen bridge between two dioxaborinane units.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with an isopropoxy group and a different ring structure.
Uniqueness
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substituents and ring structure, which confer distinct chemical properties and reactivity. Its isobutyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the dioxaborinane ring enhances its stability and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
67562-23-6 |
|---|---|
Formule moléculaire |
C10H21BO2 |
Poids moléculaire |
184.09 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9H,6-7H2,1-5H3 |
Clé InChI |
MWSRDHSNGZYVOY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(CC(O1)(C)C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
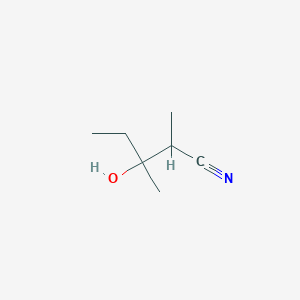


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)

